molecular formula C17H12N2O3S B270556 N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide

Cat. No. B270556
M. Wt: 324.4 g/mol
InChI Key: SCDBZZJNPZDVEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide, also known as BENZO, is a synthetic molecule that has gained significant attention in scientific research due to its potential applications in various fields. BENZO belongs to the class of benzoxazinone compounds, which are known for their anti-inflammatory, anticancer, and antioxidant properties.

Mechanism of Action

The mechanism of action of N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide is not fully understood. However, it has been proposed that N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide exerts its anticancer activity by inducing apoptosis through the activation of caspases. It has also been suggested that N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide inhibits angiogenesis by blocking the VEGF signaling pathway. In addition, N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide may reduce inflammation by inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide inhibits the growth of cancer cells, reduces the production of pro-inflammatory cytokines, and scavenges free radicals. In vivo studies have shown that N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide reduces tumor growth and inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide is its versatility in various research fields. N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide can be used as a tool compound to investigate the mechanism of action of various biological processes. However, one of the limitations of N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide is its solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide research. One potential application is in the development of new anticancer drugs. N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide can be used as a lead compound to develop more potent and selective anticancer agents. Another potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide can be used as a starting point to develop new anti-inflammatory drugs. Furthermore, N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide can be modified to improve its solubility and pharmacokinetic properties, which can enhance its potential as a drug candidate.

Synthesis Methods

The synthesis of N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide involves the reaction of 2-aminobenzoic acid with 2-chloro-1-benzothiophene-3-carboxylic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide (DCC) as coupling agents. The resulting intermediate is then treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the final product. This method has been optimized to yield high purity and yield of N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide.

Scientific Research Applications

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential applications in various fields. In the field of medicine, N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide has been shown to exhibit anticancer, anti-inflammatory, and antioxidant properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide has been found to exhibit antioxidant activity by scavenging free radicals.

properties

Product Name

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide

Molecular Formula

C17H12N2O3S

Molecular Weight

324.4 g/mol

IUPAC Name

N-(3-oxo-4H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H12N2O3S/c20-16-9-22-13-6-5-11(8-12(13)19-16)18-17(21)15-7-10-3-1-2-4-14(10)23-15/h1-8H,9H2,(H,18,21)(H,19,20)

InChI Key

SCDBZZJNPZDVEB-UHFFFAOYSA-N

SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4S3

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4S3

Origin of Product

United States

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